

Application Note: HPLC Analysis of 3-(Amidinothio)-1-propanesulfonic Acid

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Compound of Interest

Compound Name: 3-(Amidinothio)-1-propanesulfonic acid

Cat. No.: B1346942

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **3-(Amidinothio)-1-propanesulfonic acid**. Due to the highly polar and zwitterionic nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) method has been developed. This method is suitable for the determination of purity and quantification of **3-(Amidinothio)-1-propanesulfonic acid** in bulk drug substances and pharmaceutical formulations. The protocol described herein provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters.

Introduction

3-(Amidinothio)-1-propanesulfonic acid, also known as Naxaprostene, is a versatile organic compound utilized in various biochemical and pharmaceutical applications. It serves as a buffer in biological assays and is explored in drug development for its potential therapeutic properties. [1] Accurate and precise analytical methods are crucial for the quality control and characterization of this compound.

Standard reversed-phase HPLC methods are often unsuitable for highly polar compounds like **3-(Amidinothio)-1-propanesulfonic acid** due to poor retention. Hydrophilic Interaction Liquid

Chromatography (HILIC) offers an effective alternative by utilizing a polar stationary phase and a mobile phase with a high organic solvent concentration, enabling the retention and separation of polar analytes. This application note presents a HILIC-UV method for the analysis of **3-(Amidinothio)-1-propanesulfonic acid**.

Experimental

Materials and Reagents

- **3-(Amidinothio)-1-propanesulfonic acid** reference standard (≥99% purity)
- Acetonitrile (HPLC grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)

Instrumentation

- HPLC system with a quaternary pump, autosampler, and UV detector.
- Data acquisition and processing software.

Chromatographic Conditions

Parameter	Value
Column	HILIC Silica Column (e.g., 150 mm x 4.6 mm, 5 μ m)
Mobile Phase A	10 mM Ammonium formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B	Acetonitrile
Gradient	Isocratic
Composition	90% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 210 nm
Injection Volume	10 μ L
Run Time	10 minutes

Protocols

Standard Solution Preparation

- Stock Solution (1000 μ g/mL): Accurately weigh approximately 10 mg of **3-(Amidinothio)-1-propanesulfonic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a diluent of Acetonitrile:Water (90:10 v/v).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 10 μ g/mL to 200 μ g/mL.

Sample Preparation

- Accurately weigh a sample containing approximately 10 mg of **3-(Amidinothio)-1-propanesulfonic acid**.
- Transfer the sample to a 10 mL volumetric flask.

- Add approximately 7 mL of the diluent (Acetonitrile:Water, 90:10 v/v) and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm nylon syringe filter before injection.

Results and Discussion

The developed HILIC method provided good retention and peak shape for **3-(Amidinothio)-1-propanesulfonic acid**. The retention time was observed to be approximately 4.5 minutes under the specified conditions.

Method Validation

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve showed excellent linearity over the concentration range of 10-200 µg/mL.

Parameter	Value
Concentration Range	10 - 200 µg/mL
Correlation Coefficient (r ²)	0.9995
Regression Equation	y = 25432x + 1254

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution at 100 µg/mL.

Parameter	Value
Retention Time RSD (%)	0.25
Peak Area RSD (%)	0.85

Accuracy

The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

Spiked Level	Mean Recovery (%)	RSD (%)
80%	99.2	1.1
100%	100.5	0.9
120%	99.8	1.0

Limit of Detection (LOD) and Limit of Quantification (LOQ)

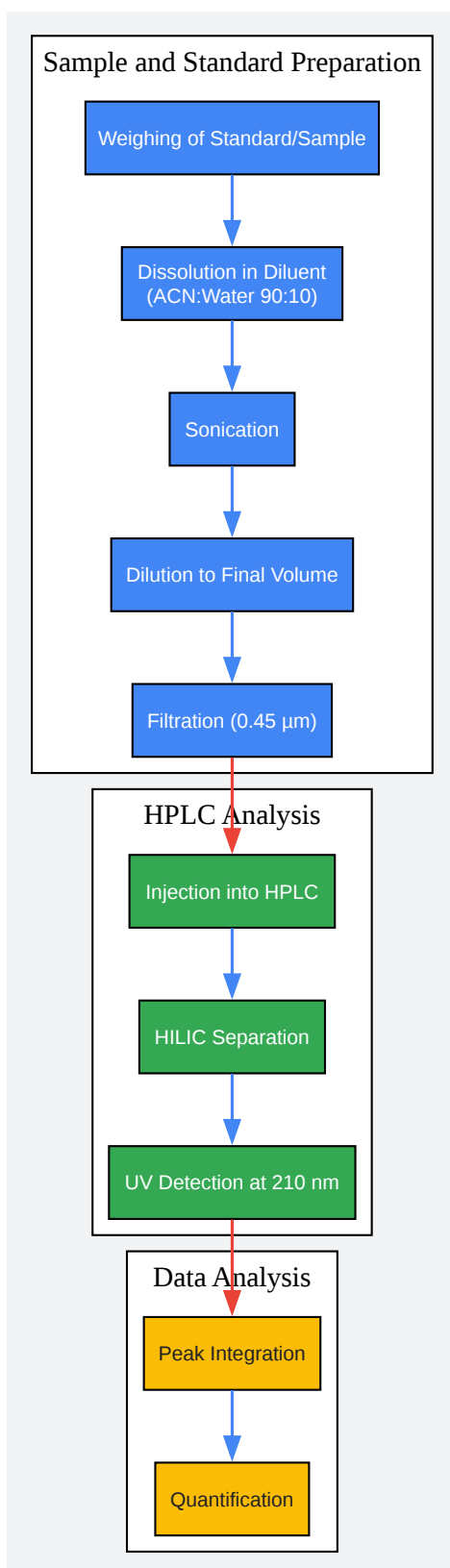
The LOD and LOQ were determined based on the signal-to-noise ratio.

Parameter	Value (µg/mL)
LOD	3
LOQ	10

Conclusion

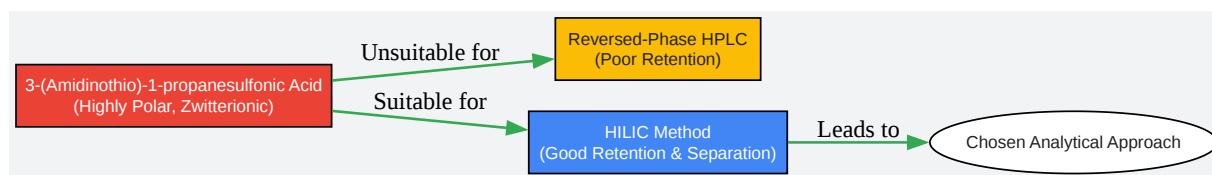
The proposed HILIC-UV method is simple, rapid, precise, and accurate for the quantitative determination of **3-(Amidinothio)-1-propanesulfonic acid**. This method can be effectively used for routine quality control analysis of the bulk drug and its formulations.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **3-(Amidinothio)-1-propanesulfonic acid**.



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Caption: Rationale for selecting the HILIC analytical method.

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References

- 1. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
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